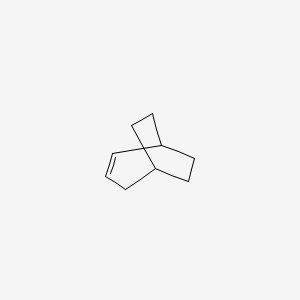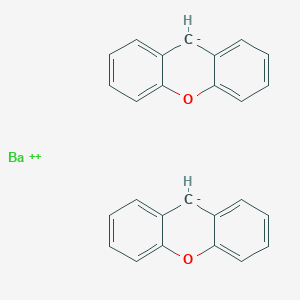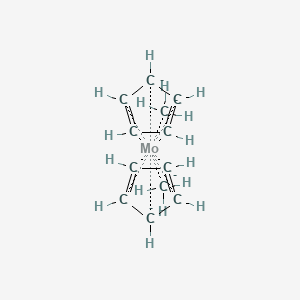
Carbanide;cyclopenta-1,3-diene;molybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;cyclopenta-1,3-diene;molybdenum is an organometallic compound that features a molybdenum atom bonded to a cyclopenta-1,3-diene ligand and a carbanide group. This compound is part of a broader class of transition metal carbyne complexes, which are known for their unique bonding structures and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopenta-1,3-diene;molybdenum typically involves the reaction of molybdenum pentachloride with cyclopenta-1,3-diene in the presence of a reducing agent. One common method is the deprotonation of a molybdenum-carbene complex, which can be achieved using strong bases such as sodium hydride or potassium tert-butoxide . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient purification techniques to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Carbanide;cyclopenta-1,3-diene;molybdenum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to lower oxidation state species, often using hydride donors.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products formed from these reactions include various molybdenum complexes with different ligands, which can exhibit diverse reactivity and properties. For example, substitution reactions can yield molybdenum carbonyl complexes, which are valuable in catalysis .
Scientific Research Applications
Carbanide;cyclopenta-1,3-diene;molybdenum has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving alkynes and nitriles.
Biology: Research is ongoing to explore its potential as a bioinorganic model compound, mimicking the active sites of certain enzymes.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of carbanide;cyclopenta-1,3-diene;molybdenum involves the interaction of the molybdenum center with various substrates. The molybdenum atom can engage in multiple bonding interactions, including sigma and pi bonds, with the ligands. This allows the compound to facilitate a range of chemical transformations, such as the activation of small molecules and the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienylmolybdenum tricarbonyl: Similar in structure but contains carbonyl ligands instead of a carbanide group.
Molybdenum hexacarbonyl: A well-known molybdenum complex with six carbonyl ligands.
Molybdenum dichloride dioxane: Contains chloride ligands and is used in different catalytic applications.
Uniqueness
Carbanide;cyclopenta-1,3-diene;molybdenum is unique due to the presence of the carbanide group, which imparts distinct reactivity compared to other molybdenum complexes. This makes it particularly valuable in catalytic applications where specific reactivity is required .
Properties
Molecular Formula |
C12H16Mo-4 |
|---|---|
Molecular Weight |
256.20 g/mol |
IUPAC Name |
carbanide;cyclopenta-1,3-diene;molybdenum |
InChI |
InChI=1S/2C5H5.2CH3.Mo/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q4*-1; |
InChI Key |
FBOAZBYMKXUTRG-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


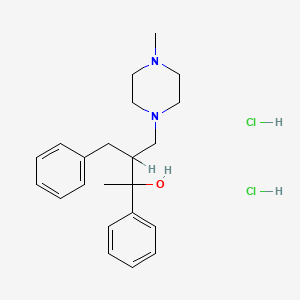
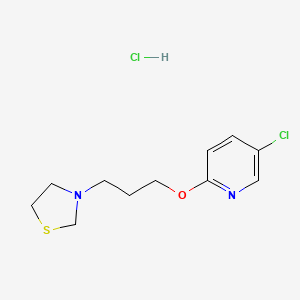
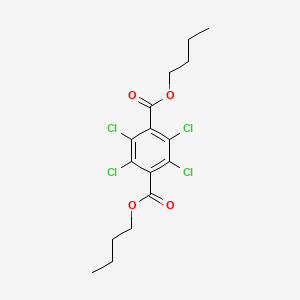
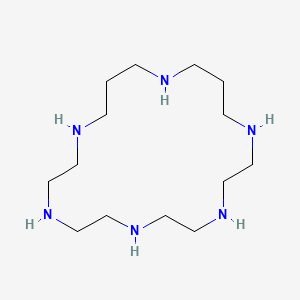
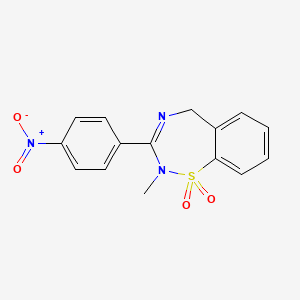
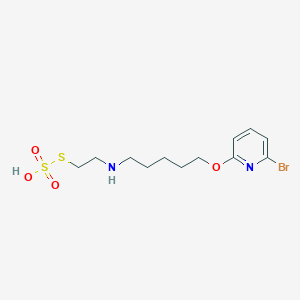
![1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone](/img/structure/B14659952.png)
![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)
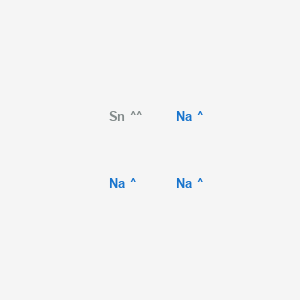

![N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine](/img/structure/B14659969.png)

